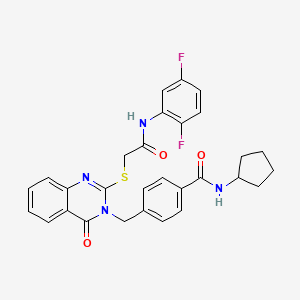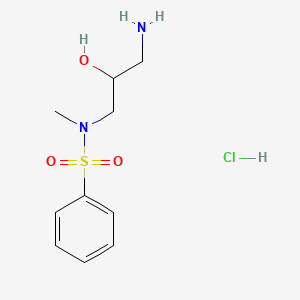
N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride” would likely be complex due to the presence of multiple functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride” would depend on its molecular structure. Some potential properties to consider include its molecular weight, solubility, melting point, and boiling point .
Aplicaciones Científicas De Investigación
Anti-HIV Applications : Compounds similar to N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride have been investigated for their potential anti-HIV properties. For instance, certain derivatives have been synthesized and tested for their effectiveness against HIV-1, displaying promising anti-HIV activity (Brzozowski & Sa̧czewski, 2007).
Anticancer and Antimicrobial Properties : Derivatives of N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride have been synthesized and evaluated for their anticancer, antimicrobial, and anti-tuberculosis activities. These studies include the assessment of their effectiveness as in-vitro antitumor agents against various cancer cell lines, as well as their antimicrobial properties against both Gram-positive and Gram-negative bacteria (Debbabi et al., 2020).
DNA Interaction and Antitumor Effects : Research on sulfonamide-focused libraries, including compounds related to N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride, has demonstrated their potential as antitumor agents. These compounds have been shown to interact with DNA and exhibit cytotoxic effects on cancer cells, highlighting their potential in cancer therapy (Owa et al., 2002).
Copper(II) Coordination and Supramolecular Chemistry : Studies have investigated the coordination of copper(II) with compounds like N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride. The findings suggest that the intermolecular hydrogen bonding between amine and sulfonamide units can influence the coordination geometries at copper centers, which is significant in the context of supramolecular chemistry and metalloenzyme studies (White et al., 1999).
Quantum-Chemical Calculations and Antioxidant Activity : Theoretical calculations have been applied to derivatives of N-(3-Amino-2-hydroxypropyl)-N-methylbenzenesulfonamide hydrochloride to define their optimized state, predict free energy, and identify molecular orbitals. This research is crucial for understanding the antioxidant activities of these compounds (Peiming et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-amino-2-hydroxypropyl)-N-methylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S.ClH/c1-12(8-9(13)7-11)16(14,15)10-5-3-2-4-6-10;/h2-6,9,13H,7-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBKBFDALANDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN)O)S(=O)(=O)C1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylsulfonylphenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]propanamide](/img/structure/B2799550.png)
![1-(4-chlorobenzyl)-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
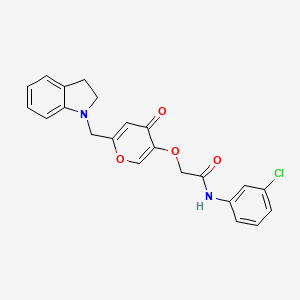
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2799554.png)

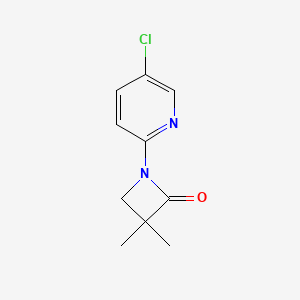
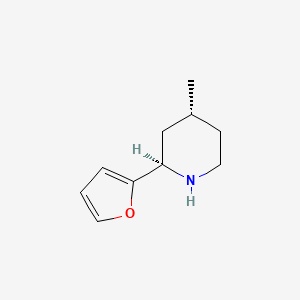
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2799564.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2799566.png)
![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799568.png)

![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799570.png)
![3-{[2-(4-Ethoxy-3-methoxyphenyl)-1-(2-methoxyethyl)-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2799571.png)
